(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel Syntheses of Pyridazinone Derivatives : A study detailed the synthesis of novel thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, and phthalazine derivatives from 4-cyano-5,6-dimethyl-3-pyridazinone. These derivatives were achieved through reactions with aromatic aldehydes, thiourea, and other compounds, leading to potential insights into the synthesis of related compounds like the one (Gaby et al., 2003).
Biochemical Applications
- Antioxidant Properties : Research on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, suggests the potential for pyridazinone derivatives to exhibit antioxidant activity. This research might indicate a direction for studying the antioxidant properties of the compound (Balaydın et al., 2010).
Therapeutic Research
- Anti-Inflammatory and Analgesic Agents : A study synthesized new Mannich Bases of arylpyridazinones as analgesic and anti-inflammatory agents. This research indicates the potential pharmacological applications of pyridazinone derivatives in developing new therapeutic agents (Gökçe et al., 2005).
Materials Science Applications
- Fluorescent Logic Gates : Research involving the synthesis of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates showcases the use of pyridazinone derivatives in materials science, particularly in developing fluorescent materials for sensing applications (Gauci & Magri, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins or enzymes in the body, such as receptors or ion channels. These targets play crucial roles in various biological processes, including signal transduction, immune response, and metabolic pathways .
Mode of Action
The compound may interact with its target by binding to a specific site, altering the target’s structure or function. This interaction can inhibit or enhance the target’s activity, leading to changes in downstream biological processes .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite. Alternatively, it could enhance a signaling pathway, leading to increased gene expression .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, it might alter cell signaling, leading to changes in cell behavior. Or it might affect enzyme activity, leading to changes in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more effective at specific pH levels or temperatures, and the presence of other molecules can enhance or inhibit the compound’s action .
Properties
IUPAC Name |
[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-20(23-22-16)24-9-11-25(12-10-24)21(26)19-4-3-13-29-19/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIOZHMBCUGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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